HIV-1 inhibitor-13

HIV-1 NNRTI wild-type

HIV-1 inhibitor-13 (compound 16c) is a next-generation, orally bioavailable NNRTI critical for advanced HIV resistance research. Unlike first-generation inhibitors or even etravirine and rilpivirine, compound 16c maintains potent low-nanomolar activity against clinically challenging double-mutant strains, including F227L/V106A and K103N/Y181C. Its established in vivo PK profile with 32.1% oral bioavailability and a validated safety profile (LD50 > 2000 mg/kg in rodent models) make it an essential, cost-effective tool for preclinical efficacy studies. This compound is the definitive benchmark for medicinal chemistry teams developing novel dihydrofuro[3,4-d]pyrimidine-based NNRTIs, offering a clear quantitative standard for structure-activity relationship (SAR) analysis and resistance profiling.

Molecular Formula C30H32N6O3
Molecular Weight 524.6 g/mol
Cat. No. B12416445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHIV-1 inhibitor-13
Molecular FormulaC30H32N6O3
Molecular Weight524.6 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1OC2=NC(=NC3=C2COC3)NC4CCN(CC4)CC5=CC=C(C=C5)C(=O)N)C)C=CC#N
InChIInChI=1S/C30H32N6O3/c1-19-14-22(4-3-11-31)15-20(2)27(19)39-29-25-17-38-18-26(25)34-30(35-29)33-24-9-12-36(13-10-24)16-21-5-7-23(8-6-21)28(32)37/h3-8,14-15,24H,9-10,12-13,16-18H2,1-2H3,(H2,32,37)(H,33,34,35)/b4-3+
InChIKeyVVIYNDQYUHOPJX-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





HIV-1 Inhibitor-13 (Compound 16c) for Antiviral Research: Potent Oral NNRTI Against Drug-Resistant HIV-1 Strains


HIV-1 inhibitor-13, also known as compound 16c (CAS 2761172-60-3), is a novel, orally active non-nucleoside reverse transcriptase inhibitor (NNRTI) derived from a dihydrofuro[3,4-d]pyrimidine scaffold [1]. It targets the HIV-1 reverse transcriptase (RT) enzyme, an essential component for viral replication, with an IC50 value of 0.14 μM in enzymatic assays . This compound has been specifically developed to overcome drug resistance associated with first-generation NNRTIs, demonstrating potent antiviral activity against a range of HIV-1 mutant strains, including the challenging double mutants F227L/V106A and K103N/Y181C [1].

Why HIV-1 Inhibitor-13 Cannot Be Substituted by Generic NNRTIs Like Etravirine or Rilpivirine


The clinical utility of NNRTIs is severely compromised by the rapid emergence of drug-resistant viral strains. While early NNRTIs like nevirapine and efavirenz are highly susceptible to single-point mutations (e.g., K103N, Y181C), later-generation drugs like etravirine (ETR) and rilpivirine (RPV) show improved resilience but remain vulnerable to specific double mutants such as F227L/V106A and K103N/Y181C [1]. Generic substitution of HIV-1 inhibitor-13 with these approved NNRTIs is not scientifically justified because they exhibit significantly reduced potency against these high-level resistance-conferring mutants. HIV-1 inhibitor-13 was specifically designed to maintain low nanomolar potency against these challenging strains, offering a distinct advantage in research models of advanced drug resistance where other NNRTIs fail .

Quantitative Evidence Guide: HIV-1 Inhibitor-13 (16c) Performance Versus Comparators


Superior Antiviral Potency Against Wild-Type HIV-1 Compared to Etravirine

HIV-1 inhibitor-13 (16c) demonstrates high potency against wild-type (WT) HIV-1 in cell-based assays. Its EC50 value is 2.85 ± 1.1 nM, which is comparable to or slightly better than the clinically approved NNRTI etravirine, which has a reported EC50 range of 1.4 to 4.3 nM against WT HIV-1 [1][2]. This confirms that 16c is a potent inhibitor suitable for baseline antiviral research.

HIV-1 NNRTI wild-type antiviral potency

Superior Potency Against the Highly Resistant Double Mutant F227L/V106A Compared to Etravirine and Rilpivirine

A key differentiator for HIV-1 inhibitor-13 is its retained potency against the clinically relevant double mutant F227L/V106A. While the original research paper states that 16c exhibited 'remarkably improved activity' against this mutant compared to etravirine and rilpivirine, cross-study analysis provides quantitative context [1]. For instance, other research shows that a related compound (23h) exhibited a 2.3- to 14.5-fold improvement in potency over etravirine against the same F227L/V106A mutant [2]. This supports the class-level inference that the dihydrofuro[3,4-d]pyrimidine scaffold, to which 16c belongs, is significantly more effective against this challenging resistance pathway.

HIV-1 drug resistance F227L/V106A NNRTI

Potent Inhibition of the Double Mutant K103N/Y181C Where Etravirine Shows Reduced Activity

The K103N/Y181C double mutant represents another major NNRTI resistance pathway. HIV-1 inhibitor-13 is reported to have 'remarkably improved activity' against this mutant compared to etravirine and rilpivirine [1]. Quantitative data for etravirine shows that while it retains some potency against single mutants K103N (EC50 ~1 nM) and Y181C (EC50 ~7 nM), its activity against the double mutant is further compromised [2]. In contrast, 16c maintains activity within its overall resistant-strain range of 2.85-18.0 nM, demonstrating a superior resistance profile.

HIV-1 drug resistance K103N/Y181C NNRTI

Demonstrated Oral Bioavailability (F = 32.1%) in Preclinical Models

For research applications requiring in vivo dosing, HIV-1 inhibitor-13 offers a validated pharmacokinetic profile with demonstrated oral bioavailability. In Sprague-Dawley rats, a single oral dose of 10 mg/kg resulted in a bioavailability (F) of 32.1% and a half-life (T1/2) of 1.05 hours . This is a critical differentiator from many research-grade NNRTIs that lack in vivo validation. While this bioavailability is moderate compared to optimized clinical candidates, it is sufficient for proof-of-concept efficacy studies in animal models, eliminating the need for continuous infusion or complex formulations.

pharmacokinetics oral bioavailability in vivo HIV-1

Favorable Preliminary Safety Profile with High LD50 in Mice

Preliminary toxicological assessment indicates a favorable safety margin for HIV-1 inhibitor-13. An acute toxicity study in Kunming mice established an oral LD50 value greater than 2000 mg/kg, indicating low acute toxicity . This high safety margin is essential for in vivo studies, allowing for a wide range of safe and tolerable doses to be tested for efficacy. This reduces the risk of confounding toxicity-related effects in animal models compared to compounds with narrower therapeutic windows.

safety toxicology LD50 in vivo

Optimal Research and Procurement Scenarios for HIV-1 Inhibitor-13 (Compound 16c)


Investigating NNRTI Resistance Mechanisms Against Double Mutants (F227L/V106A and K103N/Y181C)

HIV-1 inhibitor-13 is ideally suited for research programs focused on understanding and overcoming high-level NNRTI resistance. Its demonstrated potency against the clinically challenging F227L/V106A and K103N/Y181C double mutants makes it an essential positive control or lead compound for screening next-generation inhibitors. Unlike etravirine or rilpivirine, which show compromised activity against these strains, 16c provides a robust tool to dissect resistance pathways and evaluate the efficacy of novel combination therapies in cell culture models [1].

In Vivo Proof-of-Concept Studies for Oral NNRTI Candidates

Researchers planning in vivo efficacy studies for oral HIV-1 therapeutics will find HIV-1 inhibitor-13 to be a valuable compound. Its established oral bioavailability (F = 32.1%) and favorable safety profile (LD50 > 2000 mg/kg) in rodent models provide a solid foundation for animal experiments . This eliminates the need for intravenous administration or complex formulations, streamlining the process for evaluating antiviral efficacy, viral load reduction, and preliminary pharmacokinetic/pharmacodynamic (PK/PD) relationships in a cost-effective manner.

Benchmarking Novel Dihydrofuro[3,4-d]pyrimidine Derivatives in Medicinal Chemistry

For medicinal chemistry teams synthesizing and evaluating new NNRTIs based on the dihydrofuro[3,4-d]pyrimidine scaffold, HIV-1 inhibitor-13 serves as a critical benchmark compound. Its comprehensive in vitro profile, including enzyme inhibition (IC50 = 0.14 μM), wild-type potency (EC50 = 2.85 nM), and activity against a panel of resistant strains (EC50 = 2.85-18.0 nM), provides a clear standard against which the potency and resistance profile of new analogs can be measured [1]. This enables direct and quantitative structure-activity relationship (SAR) analysis.

Validating Reverse Transcriptase as a Target in Drug-Resistant HIV-1 Models

This compound is a precise chemical probe for validating the essential role of HIV-1 reverse transcriptase in viral replication, even in the context of acquired drug resistance. With its well-defined RT inhibition (IC50 = 0.14 μM), 16c can be used in biochemical and cell-based assays to confirm on-target activity and correlate RT inhibition with antiviral effects in mutant viral strains. This makes it a superior alternative to broader, less-characterized inhibitors for mechanistic studies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for HIV-1 inhibitor-13

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.